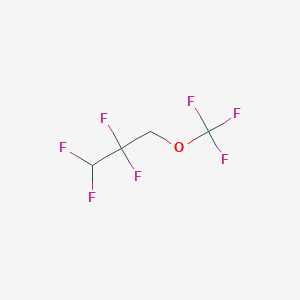
2,2,3,3-Tetrafluoropropyl trifluoromethyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,2-Tetrafluoro-3-(trifluorometh-oxy)propane is a fluorinated organic compound with the molecular formula C₄H₃F₇O It is known for its unique chemical structure, which includes both tetrafluoro and trifluoromethoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1,2,2-Tetrafluoro-3-(trifluorometh-oxy)propane can be synthesized through several methods. One common route involves the reaction of 2,2,3,3-tetrafluoropropanol with trifluoromethyl hypofluorite. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of 1,1,2,2-Tetrafluoro-3-(trifluorometh-oxy)propane often involves large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. The use of specialized reactors and purification techniques ensures the compound meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
1,1,2,2-Tetrafluoro-3-(trifluorometh-oxy)propane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different fluorinated products.
Reduction: Reduction reactions can modify the fluorinated groups, leading to the formation of less fluorinated derivatives.
Substitution: The compound can participate in substitution reactions where one or more fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various fluorinated alcohols or ketones, while substitution reactions can produce a wide range of fluorinated organic compounds .
Applications De Recherche Scientifique
1,1,2,2-Tetrafluoro-3-(trifluorometh-oxy)propane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce fluorinated groups into molecules, which can enhance their stability and reactivity.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of fluorinated drug development.
Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals with improved properties.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation
Mécanisme D'action
The mechanism of action of 1,1,2,2-Tetrafluoro-3-(trifluorometh-oxy)propane involves its interaction with molecular targets and pathways in various systems. The fluorinated groups can enhance the compound’s ability to interact with specific enzymes or receptors, potentially leading to unique biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,3,3-Tetrafluoropropanol: A precursor in the synthesis of 1,1,2,2-Tetrafluoro-3-(trifluorometh-oxy)propane.
Trifluoromethyl hypofluorite: Another fluorinated compound used in similar synthetic applications.
1,1,2,2-Tetrafluoro-3-iodopropane: A related compound with iodine instead of the trifluoromethoxy group.
Uniqueness
1,1,2,2-Tetrafluoro-3-(trifluorometh-oxy)propane is unique due to its combination of tetrafluoro and trifluoromethoxy groups, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and reactivity .
Propriétés
Formule moléculaire |
C4H3F7O |
|---|---|
Poids moléculaire |
200.05 g/mol |
Nom IUPAC |
1,1,2,2-tetrafluoro-3-(trifluoromethoxy)propane |
InChI |
InChI=1S/C4H3F7O/c5-2(6)3(7,8)1-12-4(9,10)11/h2H,1H2 |
Clé InChI |
XLJTWSJIJSUZLQ-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(F)F)(F)F)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


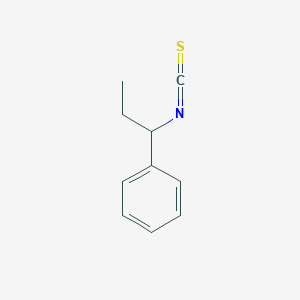
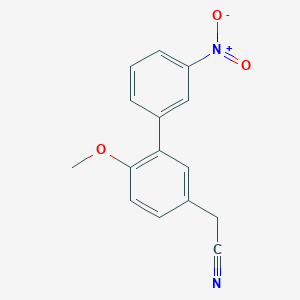
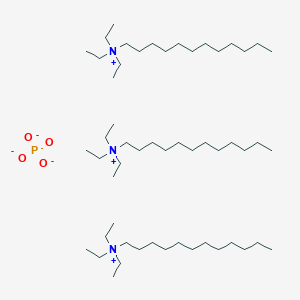


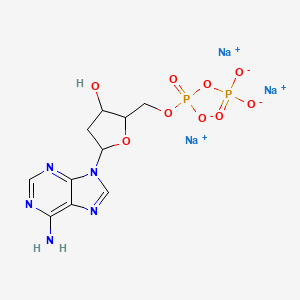

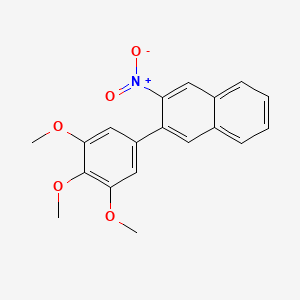
![Di[hexafluoroisopropyl]terephthalate](/img/structure/B12084308.png)
![1-[3-(3-Bromo-phenyl)-propyl]-pyrrolidine](/img/structure/B12084310.png)
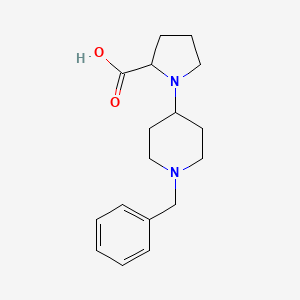

![Carbamic acid, N-[[[(1,1-dimethylethoxy)carbonyl]amino][[3-(4-methyl-1-piperazinyl)phenyl]amino]methylene]-, 1,1-dimethylethyl ester, [N(E)]-](/img/structure/B12084340.png)
![3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline](/img/structure/B12084347.png)
